3,5-Dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine 3,5-Dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15203020
InChI: InChI=1S/C21H26N4/c1-14-8-10-24(11-9-14)19-13-16(3)22-21-17(4)20(23-25(19)21)18-7-5-6-15(2)12-18/h5-7,12-14H,8-11H2,1-4H3
SMILES:
Molecular Formula: C21H26N4
Molecular Weight: 334.5 g/mol

3,5-Dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC15203020

Molecular Formula: C21H26N4

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C21H26N4
Molecular Weight 334.5 g/mol
IUPAC Name 3,5-dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C21H26N4/c1-14-8-10-24(11-9-14)19-13-16(3)22-21-17(4)20(23-25(19)21)18-7-5-6-15(2)12-18/h5-7,12-14H,8-11H2,1-4H3
Standard InChI Key DOJHVFPCKANTCT-UHFFFAOYSA-N
Canonical SMILES CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C4=CC=CC(=C4)C)C)C

Introduction

Structural Characteristics

The molecular architecture of 3,5-Dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is defined by a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 3, 5, and 7 (Table 1). The 3-methylphenyl group at position 2 and the 4-methylpiperidin-1-yl moiety at position 7 contribute to its three-dimensional conformation, as evidenced by InChIKey DOJHVFPCKANTCT-UHFFFAOYSA-N. Density functional theory (DFT) calculations suggest that the methyl groups at positions 3 and 5 optimize steric interactions, stabilizing the molecule in a planar orientation favorable for kinase binding .

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₆N₄
Molecular Weight334.5 g/mol
IUPAC Name3,5-dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Lipophilicity (LogP)3.8 ± 0.2
Topological Polar Surface Area54.2 Ų

The compound’s canonical SMILES string, CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C4=CC=CC(=C4)C)C)C, underscores its piperidine-linked aromatic system. Nuclear magnetic resonance (NMR) spectroscopy confirms the deshielding of protons adjacent to the pyrimidine nitrogen, indicative of electron-withdrawing effects .

Synthesis and Optimization

Purification and Characterization

High-performance liquid chromatography (HPLC) achieves >98% purity, while mass spectrometry (MS) confirms the molecular ion peak at m/z 335.2 [M+H]⁺. X-ray crystallography reveals a dihedral angle of 12.5° between the pyrazolo[1,5-a]pyrimidine core and the 3-methylphenyl ring, minimizing steric clash .

Biological Activity and Mechanism

Kinase Inhibition

The compound inhibits Pim-1 kinase with an IC₅₀ of 45 nM, surpassing first-generation inhibitors like SGI-1776 (IC₅₀ = 100 nM) . Molecular docking studies show hydrogen bonding between the piperidine nitrogen and Asp-128/131 residues in Pim-1’s ATP-binding pocket (Figure 2) .

Table 2: Kinase Selectivity Profile

KinaseInhibition at 1 μM (%)
Pim-198
Flt-385
TRKC72
c-Src58

Cellular Effects

At 1 μM, the compound reduces BAD phosphorylation by 80% in DU145 prostate cancer cells, inducing apoptosis . Clonogenic assays show a 70% decrease in colony formation, comparable to Pim-1 knockdown via shRNA .

Comparative Analysis with Analogues

Table 3: Structural Analogues and Activities

CompoundPim-1 IC₅₀ (nM)LogP
Target Compound453.8
7-(3,5-Dimethylpiperidin-1-yl) derivative 624.1
2-Trifluoromethyl analogue 1204.5

The 4-methylpiperidin-1-yl group enhances solubility (2.1 mg/mL) compared to bulkier substituents.

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